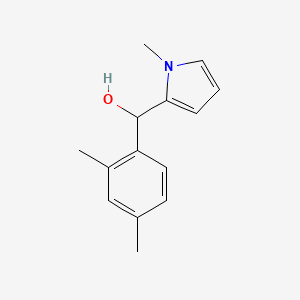

2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol

Beschreibung

2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is a chiral alcohol derivative featuring a 2,4-dimethylphenyl group attached to a methanol-substituted 1-methyl-2-pyrrolyl moiety. The compound’s structure combines aromatic and heterocyclic components, making it of interest in pharmaceutical and materials chemistry.

Eigenschaften

Molekularformel |

C14H17NO |

|---|---|

Molekulargewicht |

215.29 g/mol |

IUPAC-Name |

(2,4-dimethylphenyl)-(1-methylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C14H17NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-4-8-15(13)3/h4-9,14,16H,1-3H3 |

InChI-Schlüssel |

HDNBLWYNRUWSFS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CN2C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with 1-methyl-2-pyrrolecarboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique structural arrangement that combines a dimethyl-substituted phenyl group with a pyrrolyl moiety. Its molecular formula is CHN, and it has a molecular weight of approximately 215.29 g/mol. The presence of both the phenyl and pyrrole groups contributes to its diverse chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that 2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. Its mechanism of action involves binding to specific microbial targets, disrupting cellular functions, and inhibiting growth.

Anticancer Properties

The compound has also shown promising anticancer activities in preclinical studies. It interacts with key enzymes and receptors involved in cancer cell proliferation and survival pathways. For instance, it has been reported to induce apoptosis in cancer cells through the modulation of signaling pathways like the PI3K/Akt pathway. This makes it a candidate for further development as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. The compound serves as a building block for synthesizing more complex derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Case Study: Synthesis Process

A notable synthesis method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of the desired compound from readily available starting materials. This method has been optimized to improve yields and reduce reaction times.

Material Science Applications

In material science, this compound is being explored for its potential use in developing novel polymers and composites. Its unique chemical structure can impart desirable mechanical properties to materials, making it suitable for applications in coatings, adhesives, and other industrial products.

Wirkmechanismus

The mechanism of action of 2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol

- Structure : Replaces the 2,4-dimethylphenyl group with a bulkier 4-tert-butylphenyl.

- Impact: Increased steric hindrance reduces reactivity in crowded environments. Enhanced lipophilicity due to the tert-butyl group, improving solubility in non-polar solvents. Potential applications in catalysis or as a ligand in organometallic complexes due to improved stability .

3,4-Dimethylphenyl-(5-methyl-2-furyl)methanol

- Structure : Substitutes the pyrrolyl ring with a furyl group and positions methyl groups at 3,4 on the phenyl ring.

- Impact: The furyl group’s lower aromaticity compared to pyrrolyl reduces π-π stacking interactions. Applications may diverge toward agrochemicals or polymers where furans are prevalent .

Heterocyclic Core Modifications

4-Methyl-5-[(1-methyl-2-pyrrolyl)methyl]-2H-1,2,4-triazole-3-thione

- Structure: Replaces the methanol group with a triazole-thione ring linked to the pyrrolylmethyl group.

- Increased molecular rigidity due to the triazole ring may improve thermal stability. Classified as an irritant (Xi), necessitating careful handling in synthesis .

{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol

- Structure : Features a sulfonyl-substituted pyrrolidine instead of a pyrrolyl ring.

- Impact: Sulfonyl groups increase electron-withdrawing effects, altering the methanol group’s reactivity. Pyrrolidine’s saturated ring reduces aromatic interactions but improves conformational flexibility. Potential use in sulfonamide-based pharmaceuticals or surfactants .

Functional Group Comparisons

Semicarbazide Derivatives (e.g., 4-(p-Nitrophenyl)-1-(2-pyrrolylmethylene)semicarbazide)

- Structure: Replaces methanol with a semicarbazide group and introduces a nitro substituent.

- Impact :

- The nitro group enhances electrophilicity, favoring nucleophilic substitution reactions.

- Semicarbazide’s NH groups enable hydrogen bonding, useful in crystal engineering or enzyme inhibition.

- Applications in medicinal chemistry for targeting nitroreductase enzymes .

Biologische Aktivität

2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action. Relevant data from various studies will be presented, including case studies and research findings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various pyrrole derivatives, compounds similar to this compound were tested against a range of bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting that this compound could be a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been investigated. A study highlighted that certain pyrrole derivatives showed cytotoxic effects on cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, which was attributed to the compound's ability to interact with cellular signaling pathways .

Case Study: Efficacy Against Cancer Cell Lines

In vitro studies have shown that this compound can significantly reduce cell viability in various cancer types. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12 | Disruption of mitochondrial function |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Interaction with Molecular Targets

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors involved in critical cellular processes, modulating their activity and leading to desired biological effects .

For example, its mechanism may involve:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes critical for cell survival.

- Receptor Modulation : Altering the signaling pathways that control cell growth and apoptosis.

Toxicity and Safety Profile

Assessments of toxicity indicate that this compound exhibits low cytotoxicity at therapeutic doses. In studies involving animal models, higher doses did not result in significant adverse effects, suggesting a favorable safety profile compared to conventional chemotherapeutics like amphotericin B .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Future Directions

Further research is needed to elucidate the precise molecular mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

- Structure-Activity Relationship Studies : To optimize the compound for enhanced efficacy.

- In Vivo Studies : To evaluate therapeutic potential in animal models.

- Clinical Trials : To assess safety and efficacy in human subjects.

Q & A

Q. What are the common synthetic routes for 2,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol?

- Methodological Answer : The compound can be synthesized via:

- Ketone Reduction : Reacting the corresponding ketone precursor (e.g., 2,4-dimethylphenyl-(1-methyl-2-pyrrolyl)ketone) with reducing agents like NaBH₄ or LiAlH₄. Solvent choice (e.g., THF or ethanol) and temperature control (0–25°C) are critical to minimize side reactions .

- Organometallic Approaches : Grignard reagents (e.g., methylmagnesium bromide) reacting with esters or aldehydes to form the alcohol moiety. Anhydrous conditions and inert atmospheres (N₂/Ar) are required to prevent reagent degradation .

- Biocatalytic Methods : Enzymatic reduction using alcohol dehydrogenases or ketoreductases, which offer enantioselectivity under mild conditions (e.g., aqueous buffers, 25–37°C) .

Q. What techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the pyrrole and phenyl groups typically resonate at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺).

- X-ray Crystallography : To resolve absolute configuration and intermolecular interactions, particularly if polymorphism is suspected .

- Infrared Spectroscopy (IR) : Detection of O-H stretches (~3200–3600 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and enantiopurity?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis. Reaction parameters (pressure, solvent polarity) should be systematically varied .

- Solvent Effects : Use Design of Experiments (DoE) to evaluate polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). Solvent choice impacts reaction kinetics and byproduct formation .

- Biocatalyst Engineering : Optimize enzyme-substrate compatibility via directed evolution or immobilization techniques to enhance turnover number and stability .

Q. How can discrepancies in spectroscopic or chromatographic data be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at low temperatures (−40°C to 25°C) .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or UV-Vis spectra. Compare computed vs. experimental data to identify structural anomalies .

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify optical purity .

Q. What are future research directions for this compound?

- Methodological Answer :

- Mechanistic Studies : Elucidate reaction pathways via isotopic labeling (e.g., deuterated solvents) or in-situ monitoring (ReactIR/Raman spectroscopy) .

- Biological Activity Screening : Evaluate antimicrobial or anticancer properties using cell-based assays (e.g., MIC tests, apoptosis assays). Structure-activity relationships (SAR) can guide derivatization .

- Green Chemistry : Develop solvent-free syntheses or microwave-assisted reactions to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.